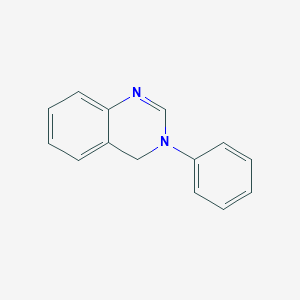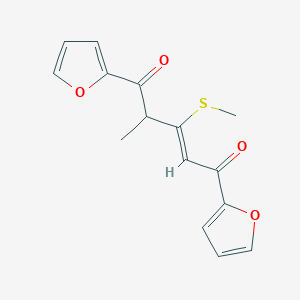
3-phenyl-4H-quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-4H-quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The this compound structure consists of a quinazoline core with a phenyl group attached at the third position, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-4H-quinazoline can be achieved through various methods. One common approach involves the condensation of ortho-amino benzylamines with carbonyl derivatives. This method typically requires the use of aldehydes or ketones as the carbonyl source and proceeds under mild reaction conditions . Another method involves the reduction of quinazoline or quinazolinone compounds, which can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions that allow for the efficient assembly of the quinazoline scaffold. For example, a one-pot three-component tandem reaction involving amides, aldehydes, and amines has been developed, providing moderate to good yields of 3,4-dihydroquinazolines . This method is advantageous due to its simplicity and the ability to introduce various functional groups.
Chemical Reactions Analysis
Types of Reactions: 3-phenyl-4H-quinazoline undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Quinazoline oxides.
Reduction: 3,4-dihydroquinazolines.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
3-phenyl-4H-quinazoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-phenyl-4H-quinazoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit trypanothione reductase, an enzyme essential for the survival of trypanosomatid parasites . This inhibition disrupts the redox balance within the parasite, leading to its death. Additionally, the compound’s antiparasitic and antitumor activities are attributed to its ability to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Quinazoline: A parent compound with a similar core structure but without the phenyl group at the third position.
Quinazolinone: A derivative with a carbonyl group at the fourth position, exhibiting different biological activities.
2,3-Dihydroquinazolin-4(1H)-one: A related compound with a different substitution pattern, used in drug design.
Uniqueness: 3-phenyl-4H-quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenyl group at the third position enhances its interactions with molecular targets, making it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26g/mol |
IUPAC Name |
3-phenyl-4H-quinazoline |
InChI |
InChI=1S/C14H12N2/c1-2-7-13(8-3-1)16-10-12-6-4-5-9-14(12)15-11-16/h1-9,11H,10H2 |
InChI Key |
SDCMHPPKMQZPPJ-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N=CN1C3=CC=CC=C3 |
Canonical SMILES |
C1C2=CC=CC=C2N=CN1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,13(17),14-pentaene-4,8-dione](/img/structure/B373373.png)
![3-ethyl-1-(4-fluorophenyl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B373381.png)
![1-Benzyl-8,9,12-triphenyl-9,12-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene-10,11-dione](/img/structure/B373383.png)
![3-Butyl-2-oxo-1-(2-pyridinyl)-2,4a-dihydro[1,5]naphthyridin-1-ium-4-olate](/img/structure/B373384.png)
![4-amino-2-(3,4-dimethoxybenzyl)-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B373388.png)
methanone](/img/structure/B373390.png)
methanone](/img/structure/B373392.png)
methanone](/img/structure/B373394.png)
methanone](/img/structure/B373396.png)

methanone](/img/structure/B373399.png)
methanone](/img/structure/B373400.png)
![(4-Methoxyphenyl)[6-(4-methoxyphenyl)-4-(methylsulfanyl)-1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl]methanone](/img/structure/B373401.png)
methanone](/img/structure/B373402.png)
